molecular formula C12H7ClN2OS B2899186 2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol CAS No. 2253736-68-2

2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol

Cat. No.: B2899186
CAS No.: 2253736-68-2
M. Wt: 262.71
InChI Key: IAVKNLNYHXWLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is part of the pyridazine family, which is known for its diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public sources. it is likely that large-scale synthesis would involve optimized reaction conditions to ensure high yield and purity, utilizing advanced techniques in organic synthesis and chemical engineering.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while substitution could introduce different functional groups onto the phenol ring .

Scientific Research Applications

2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.

    Pyridazinone: A derivative of pyridazine with a keto group at the third position.

Uniqueness

2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thieno[2,3-d]pyridazine core is less common compared to other diazines like pyrimidine and pyrazine, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

2-(4-chlorothieno[2,3-d]pyridazin-7-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS/c13-12-8-5-6-17-11(8)10(14-15-12)7-3-1-2-4-9(7)16/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVKNLNYHXWLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(C3=C2SC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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